molecular formula C59H88O22 B12776893 Condurango glycoside A(sub 0) CAS No. 115810-21-4

Condurango glycoside A(sub 0)

Cat. No.: B12776893
CAS No.: 115810-21-4
M. Wt: 1149.3 g/mol
InChI Key: HZQLSCOFJKYUJZ-KNTRCKAVSA-N
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Description

Condurango glycoside A(sub 0) is a naturally occurring compound found in the plant Gonolobus condurango, which belongs to the milkweed family (Apocynaceae). This compound has been traditionally used in various medicinal systems, including homeopathy, for its potential anticancer properties. It is known to induce DNA damage-associated senescence and apoptosis via reactive oxygen species (ROS)-dependent p53 signaling pathway in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Condurango glycoside A(sub 0) involves the extraction of the glycoside-rich fraction from the ethanolic extract of Gonolobus condurango. The total ethanol is evaporated by heating at 40°C with gentle stirring, and a yellow crude glycoside mixture is precipitated by adding ice-cold saturated sodium chloride solution .

Industrial Production Methods

Industrial production methods for Condurango glycoside A(sub 0) are not well-documented. the extraction process from the plant involves similar steps as mentioned above, with potential scaling up for larger quantities.

Chemical Reactions Analysis

Types of Reactions

Condurango glycoside A(sub 0) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: ROS generation is a key reaction, often induced in biological systems.

Major Products Formed

The major products formed from these reactions include various metabolites that contribute to its biological activity, particularly in inducing apoptosis and senescence in cancer cells .

Scientific Research Applications

Condurango glycoside A(sub 0) has several scientific research applications, including:

Mechanism of Action

Properties

CAS No.

115810-21-4

Molecular Formula

C59H88O22

Molecular Weight

1149.3 g/mol

IUPAC Name

[17-acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C59H88O22/c1-28(61)36-21-23-59(68)37-18-17-34-24-35(20-22-57(34,6)44(37)52(75-32(5)62)54(58(36,59)7)78-41(63)19-16-33-14-12-11-13-15-33)76-42-25-38(69-8)49(29(2)72-42)79-43-26-39(70-9)50(30(3)73-43)80-56-48(67)53(71-10)51(31(4)74-56)81-55-47(66)46(65)45(64)40(27-60)77-55/h11-16,19,29-31,34-40,42-56,60,64-68H,17-18,20-27H2,1-10H3/b19-16+

InChI Key

HZQLSCOFJKYUJZ-KNTRCKAVSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(C5(C4(CCC5C(=O)C)O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(C5(C4(CCC5C(=O)C)O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC

Origin of Product

United States

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